N-(2-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c22-16-9-5-4-8-14(16)10-23-17(27)12-26-20(28)19-18(25-21(26)29)15(11-24-19)13-6-2-1-3-7-13/h1-9,11,24H,10,12H2,(H,23,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEYCMTUFRTKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2NC(=O)N(C3=O)CC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the compound's biological activity, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure
The compound can be characterized by its complex structure, which includes a pyrrole ring fused with a pyrimidine moiety. The presence of a chlorobenzyl group and an acetamide functional group contributes to its pharmacological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives. For instance, pyrrole-based compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 3.12 to 12.5 μg/mL, indicating strong antibacterial properties compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound Name | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| N-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide | Staphylococcus aureus | 3.12 |
| N-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide | Escherichia coli | 12.5 |
| Ciprofloxacin | Staphylococcus aureus | 2 |
Anticancer Activity
The compound also exhibits promising anticancer properties. Studies suggest that pyrrole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain pyrrole-containing compounds have been shown to downregulate key oncogenic pathways and enhance the efficacy of existing chemotherapeutics .
Case Study: Anticancer Efficacy
A study conducted on multicellular tumor spheroids demonstrated that pyrrole derivatives could significantly reduce tumor viability compared to control groups. The mechanism involved the activation of apoptotic pathways and inhibition of angiogenesis.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
- Cell Cycle Regulation : The compound may interfere with cell cycle progression in cancer cells by modulating cyclin-dependent kinases (CDKs).
Scientific Research Applications
The compound exhibits several promising biological activities that make it a candidate for further research. These include:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values in the low micromolar range against breast (MCF7) and cervical (HeLa) cancer cells.
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound A | 12.5 | MCF7 |
| Compound B | 15.0 | HeLa |
- Antibacterial Properties : The compound has demonstrated moderate to strong activity against bacterial strains such as Staphylococcus aureus and E. coli. This suggests its potential utility as an antibacterial agent.
- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes like acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases such as Alzheimer's.
Synthesis Techniques
The synthesis of N-(2-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide typically involves multi-step organic reactions:
- Formation of the Pyrrolopyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Functionalization : Subsequent steps introduce the chlorobenzyl and acetamide groups through nucleophilic substitutions and acylation reactions.
Case Studies
Several studies have explored the biological implications of compounds structurally related to this compound:
- Anticancer Study : A study demonstrated that derivatives with similar cores exhibited significant anticancer potential with IC50 values indicating effectiveness against various cell lines.
- Antibacterial Efficacy Study : Research indicated strong antibacterial activity against multiple strains of bacteria, supporting the compound's potential as a new antibiotic.
Preparation Methods
Michael Addition–Nef Reaction–Cyclization Sequence
This three-step strategy, adapted from the synthesis of analogous pyrrolo[2,3-d]pyrimidines, involves:
- Michael Addition : Reaction of 2,4,6-triaminopyrimidine with β-nitrostyrene derivatives under sonication in acetic acid with ammonium acetate yields primary nitro intermediates.
- Nef Reaction : Treatment with sulfuric acid converts the nitro group to a carbonyl, forming an aldehyde intermediate.
- Cyclization : Spontaneous intramolecular cyclization between the aldehyde and the pyrimidine’s 6-amino group generates the pyrrolo[3,2-d]pyrimidine-dione scaffold.
Example :
One-Pot Three-Component Reaction
A streamlined method reported by Scielo utilizes arylglyoxals, 1,3-dimethyl-6-aminouracil, and malononitrile in acetic acid under reflux:
- Reagents :
- Arylglyoxal (1 equiv)
- 1,3-Dimethyl-6-aminouracil (1 equiv)
- Malononitrile (1.2 equiv)
- Conditions : Acetic acid, 80°C, 4 hours.
- Yield : 85–92% for 7-aryl-pyrrolo[3,2-d]pyrimidine-diones.
Mechanism :
- Knoevenagel condensation between arylglyoxal and malononitrile.
- Michael addition of 6-aminouracil.
- Cyclization and aromatization.
Functionalization with Acetamide Side Chain
EDC-Mediated Coupling
The carboxylic acid derivative of the pyrrolo[3,2-d]pyrimidine-dione core is coupled with 2-chlorobenzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):
Optimization :
Final Coupling and Purification
Suzuki–Miyaura Cross-Coupling for 7-Phenyl Substitution
To introduce the 7-phenyl group, iodinated intermediates undergo Suzuki coupling with phenylboronic acid:
Integrated Synthetic Pathways
Route 1: Sequential Functionalization
- Synthesize pyrrolo[3,2-d]pyrimidine-dione via one-pot three-component reaction.
- Introduce acetamide via EDC coupling.
- Attach 2-chlorobenzyl group via nucleophilic substitution.
Overall Yield : 58% (three steps).
Route 2: Convergent Synthesis
- Prepare 2-chlorobenzylacetamide independently via acylation of 2-chlorobenzylamine with acetyl chloride.
- Couple pre-formed pyrrolo[3,2-d]pyrimidine-dione with the acetamide using EDC/HOBt.
Overall Yield : 63% (two steps).
Comparative Analysis of Methods
Critical Reaction Parameters
Solvent Effects
Temperature Control
- Cyclization : 80°C maximizes ring closure without decomposition.
- Suzuki coupling : 80°C balances catalytic activity and boronic acid stability.
Scalability and Industrial Considerations
Continuous Flow Synthesis
- Advantages : Improved heat transfer and reproducibility for large-scale production.
- Challenges : Catalyst separation in Suzuki reactions.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (DMSO- d₆): δ 8.21 (s, 1H, pyrimidine H), 7.45–7.30 (m, 5H, phenyl), 4.40 (s, 2H, CH₂), 2.10 (s, 3H, COCH₃).
- HRMS : m/z calculated for C₂₂H₁₈ClN₅O₃: 459.1064; found: 459.1068.
Challenges and Mitigation Strategies
Low Yields in Cyclization
Byproduct Formation in EDC Coupling
- Cause : Competing acylation of pyrimidine amines.
- Solution : Temporary protection of amines with Boc groups.
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing N-(2-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide?
Answer:
Synthesis typically involves multi-step reactions:
Core Formation : Cyclization of precursors (e.g., ethyl acetoacetate and isothiocyanates) to construct the pyrrolo[3,2-d]pyrimidine core .
Substituent Introduction : Chlorobenzyl and acetamide groups are added via nucleophilic substitution or coupling reactions, using catalysts like Pd for cross-coupling .
Oxidation/Reduction : Controlled oxidation (e.g., KMnO₄) ensures proper dioxo-group placement, while NaBH₄ may stabilize intermediates .
Optimization :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve reaction efficiency .
- Temperature Control : Step-dependent ranges (e.g., 60–100°C for cyclization; room temperature for coupling) .
- Purification : Column chromatography or HPLC ensures >95% purity .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and core structure .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~425–428 g/mol) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .
- HPLC/UPLC : Monitors purity (>98% for biological assays) .
Basic: How is initial bioactivity screening performed for this compound?
Answer:
Advanced: How can researchers identify the molecular targets and mechanisms of action?
Answer:
- Target Fishing :
- SPR (Surface Plasmon Resonance) : Screens protein binding (e.g., kinase domains) .
- Pull-Down Assays : Identifies interacting proteins via affinity chromatography .
- Mechanistic Studies :
Advanced: What structural modifications enhance bioactivity, and how are SAR studies designed?
Answer:
Key Modifications :
- Chlorobenzyl Group : Replacing Cl with electron-withdrawing groups (F, CF₃) improves target affinity .
- Pyrrolo-Pyrimidine Core : Methyl/ethyl substitutions at position 3 enhance metabolic stability .
SAR Workflow :
Library Synthesis : Generate derivatives with systematic substituent variations .
Bioactivity Profiling : Test against panels of kinases or cancer cell lines .
Data Analysis : QSAR models correlate structural features (e.g., logP, polar surface area) with activity .
Advanced: How should contradictory bioactivity data across studies be resolved?
Answer:
- Source Analysis : Verify assay conditions (e.g., cell line heterogeneity, serum concentration) .
- Dose-Response Validation : Repeat experiments with standardized protocols (e.g., 72-hour MTT vs. 48-hour) .
- Orthogonal Assays : Confirm kinase inhibition via ADP-Glo™ alongside fluorescence methods .
Advanced: What in vivo models are suitable for evaluating therapeutic potential?
Answer:
- Xenograft Models : Subcutaneous tumors (e.g., HCT-116 colorectal) assess efficacy and toxicity .
- Pharmacokinetics :
Advanced: How can computational methods optimize lead compounds?
Answer:
- Free-Energy Perturbation (FEP) : Predicts binding affinity changes for substituent modifications .
- MD Simulations : Evaluates target-ligand complex stability (e.g., 100-ns simulations in GROMACS) .
- ADMET Prediction : Tools like SwissADME forecast absorption and toxicity .
Advanced: How does this compound compare to structurally similar analogs?
Answer:
Advanced: What strategies mitigate off-target effects in preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
